(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide
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Description
(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C20H12FN3O4 and its molecular weight is 377.331. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- A study discusses the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and its ene-reduction by various fungi strains. This process yields (R)-2-cyano-3-(furan-2-yl)propanamide with high isolated yield and enantiomeric excess (ee), highlighting its potential in green organic chemistry (Jimenez et al., 2019).
Corrosion Inhibition
- Another research explored synthetic acrylamide derivatives, similar in structure to the compound , as corrosion inhibitors for copper in nitric acid solutions. These derivatives were effective in inhibiting corrosion, indicating potential applications in material science and engineering (Abu-Rayyan et al., 2022).
Antiviral Properties
- A related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was found to suppress the enzymatic activities of SARS coronavirus helicase, suggesting potential applications in antiviral drug development (Lee et al., 2017).
Photophysical Properties
- The effect of solvent polarity on the photophysical properties of chalcone derivatives, which are structurally similar to the compound , was studied. This research can contribute to the understanding of how such compounds interact in different environments, useful in fields like photochemistry (Kumari et al., 2017).
Chemical Synthesis and Characterization
- Various studies have focused on the synthesis and characterization of acrylamide derivatives, demonstrating their versatility and potential in different chemical processes and applications, such as inhibitors, pharmaceuticals, and materials science (Various Authors).
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-6-4-13(5-7-15)19-9-8-18(28-19)10-14(12-22)20(25)23-16-2-1-3-17(11-16)24(26)27/h1-11H,(H,23,25)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKHHMSWEOCIGS-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.